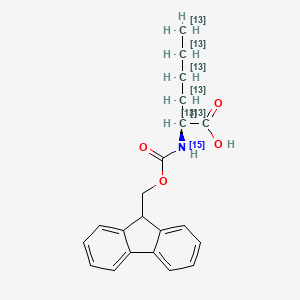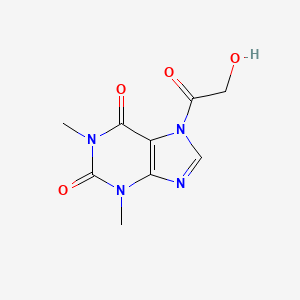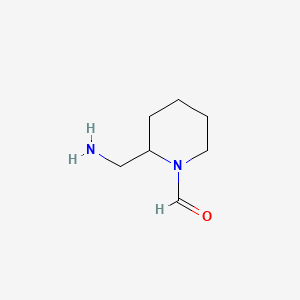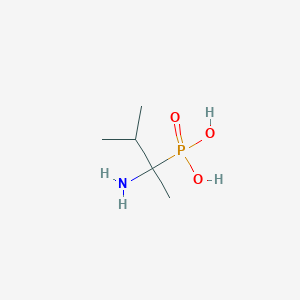
(2-Amino-3-methylbutan-2-yl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-3-methylbutan-2-yl)phosphonic acid is a chemical compound with the molecular formula C5H14NO3P and a molecular weight of 167.145 g/mol . It is also known by its IUPAC name, (1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate . This compound is part of the phosphonic acid family, which is characterized by the presence of a phosphonic acid group (P(O)(OH)2) attached to an organic moiety.
Vorbereitungsmethoden
The synthesis of (2-Amino-3-methylbutan-2-yl)phosphonic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-3-methylbutan-2-ol with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. These methods often incorporate advanced purification techniques, such as crystallization and chromatography, to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
(2-Amino-3-methylbutan-2-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced phosphonic acid derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
(2-Amino-3-methylbutan-2-yl)phosphonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex phosphonic acid derivatives, which are valuable in various chemical reactions and processes.
Biology: This compound is studied for its potential role in biochemical pathways and as a mimic of natural amino acids, which can be useful in enzyme inhibition studies.
Wirkmechanismus
The mechanism of action of (2-Amino-3-methylbutan-2-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes that require phosphonic acid derivatives as substrates. The compound’s phosphonic acid group can mimic the phosphate group in natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity .
Molecular targets include enzymes involved in bone resorption, where the compound can inhibit the activity of osteoclasts, the cells responsible for bone breakdown. This mechanism is particularly relevant in the treatment of bone diseases such as osteoporosis .
Vergleich Mit ähnlichen Verbindungen
(2-Amino-3-methylbutan-2-yl)phosphonic acid can be compared with other similar compounds, such as:
Aminomethylphosphonic acid: This compound has a similar structure but with a different alkyl group attached to the phosphonic acid moiety.
Hydroxyethylidene diphosphonic acid (HEDP): HEDP is another phosphonic acid derivative used in water treatment and as a scale inhibitor.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and binding properties compared to other phosphonic acid derivatives .
Eigenschaften
Molekularformel |
C5H14NO3P |
|---|---|
Molekulargewicht |
167.14 g/mol |
IUPAC-Name |
(2-amino-3-methylbutan-2-yl)phosphonic acid |
InChI |
InChI=1S/C5H14NO3P/c1-4(2)5(3,6)10(7,8)9/h4H,6H2,1-3H3,(H2,7,8,9) |
InChI-Schlüssel |
NANISUSRVMESCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(N)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




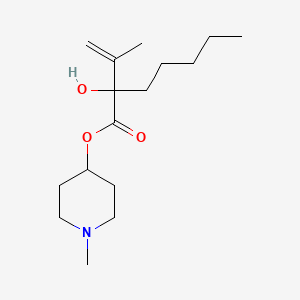
![1-Piperazineethanol, a-(4-amino-3,5-dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]-](/img/structure/B13836501.png)
![5,5,8,8,16,16,19,19-Octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,3,9,11,13,15(20)-hexaene](/img/structure/B13836504.png)
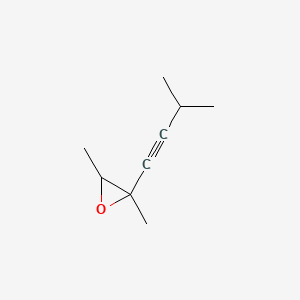
![sodium;(4R)-4-[(3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13836526.png)


